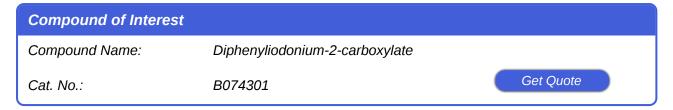


An In-depth Technical Guide to the Spectroscopic Data of Diphenyliodonium-2-carboxylate

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This guide provides a comprehensive overview of the spectroscopic data for **Diphenyliodonium-2-carboxylate**, a versatile hypervalent iodine reagent. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in organic synthesis, particularly as a benzyne precursor and a photoacid generator. [1][2]

Molecular Structure and Properties

Diphenyliodonium-2-carboxylate (DIPC) is an internal iodonium salt with the molecular formula C₁₃H₉IO₂.[3] It is characterized by two phenyl groups attached to an iodine atom, with a carboxylate group at the ortho position of one of the phenyl rings.[4] This structure leads to a zwitterionic nature.[4]

Key Properties:



Property	Value
Molecular Weight	324.11 g/mol [3]
Monoisotopic Mass	323.96473 Da[3]
CAS Number	1488-42-2[3]
Appearance	White to almost white powder or colorless prisms[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of **Diphenyliodonium-2-carboxylate**. The key techniques employed are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1]

IR spectroscopy is used to identify the functional groups present in the molecule. The carboxylate group is particularly prominent in the IR spectrum.

Functional Group	Characteristic Absorption (cm ⁻¹)	Description
Carboxylate (COO ⁻) Asymmetric Stretch	~1600–1700[1]	A strong and broad absorption band characteristic of the carboxylate anion.
C-H Aromatic Stretch	~3000-3100	Stretching vibrations of the C-H bonds in the phenyl rings.
C=C Aromatic Stretch	~1400-1600	In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings.

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy:



The aromatic protons of the two phenyl rings are the most prominent signals in the ¹H NMR spectrum.

Chemical Shift (δ ppm)	Multiplicity	Assignment
7.2–7.8[1]	Multiplet	Aromatic protons of the two phenyl rings.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum shows signals for the carbonyl carbon and the aromatic carbons.

Chemical Shift (δ ppm)	Assignment
160-180[6]	Carbonyl carbon (COO ⁻) of the carboxylate group.
110-140	Aromatic carbons of the two phenyl rings.

Mass spectrometry is used to confirm the molecular weight of the compound.

lon	m/z
[M] ⁺	324.114[1]

Experimental Protocols

The following protocol is a common method for the synthesis of **Diphenyliodonium-2-carboxylate** monohydrate.[5]

Materials:

- · o-lodobenzoic acid
- Potassium persulfate
- Concentrated sulfuric acid



- Benzene
- Norit® (activated carbon)

Procedure:

- Cool 80 ml of concentrated sulfuric acid in an ice bath.
- In a separate flask, add 20 g of o-iodobenzoic acid and 26 g of potassium persulfate.
- Slowly add the cooled sulfuric acid to the mixture of o-iodobenzoic acid and potassium persulfate while stirring.
- After the initial reaction subsides, add 20 ml of thiophene-free benzene and continue stirring.
- Precipitate the product by adding chilled water.
- Recrystallize the crude product from boiling water with the addition of Norit® to decolorize the solution.
- Collect the colorless prisms of diphenyliodonium-2-carboxylate monohydrate and air-dry them.

IR Spectroscopy:

- A sample of Diphenyliodonium-2-carboxylate is prepared as a KBr pellet or as a mull in Nujol.
- The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

NMR Spectroscopy:

- A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

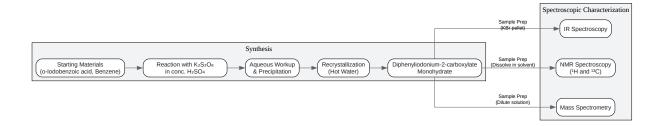
Mass Spectrometry:



- A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol).
- The mass spectrum is obtained using Electrospray Ionization (ESI) or Matrix-Assisted Laser
 Desorption/Ionization (MALDI) time-of-flight (TOF) mass spectrometry.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Diphenyliodonium-2-carboxylate**.



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Caption: Synthesis and Spectroscopic Characterization Workflow.

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